2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound characterized by a complex polycyclic structure. It belongs to the family of octahydropyrrolo derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a bicyclic framework that includes a pyrrole ring fused to a saturated cyclohexane system, contributing to its unique chemical properties.
The molecular formula of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is , with a molecular weight of approximately 168.25 g/mol. Its structural uniqueness arises from the presence of ethyl and methyl substituents at specific positions on the pyrrolo framework, which can influence its reactivity and biological interactions.
These reactions are often facilitated by specific conditions such as temperature, solvent choice, and the presence of catalysts or bases.
Research indicates that compounds related to 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole exhibit significant biological activities. These include:
The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step processes using various starting materials. Some common methods include:
The unique structure and biological activities of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole make it suitable for several applications:
Interaction studies involving 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole often focus on its binding affinities with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and in vitro assays are commonly used to assess these interactions.
Several compounds share structural similarities with 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 2-Methyl-octahydropyrrolo[3,4-c]pyrrole | 86732-28-7 | Methyl group instead of ethyl | Antiviral and anticancer |
| 2-Ethyloctahydropyrrolo[3,4-c]pyrrole | 869188-25-0 | Ethyl group at position 2 | Antiviral |
| 2-Propyloctahydropyrrolo[3,4-c]pyrrole | 954241-17-9 | Propyl group at position 2 | Anticancer |
| cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole | 172739-03-6 | Different stereochemistry | Neuroprotective |
The uniqueness of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole lies in its specific substitution pattern and potential biological activities that differ from those of similar compounds.
The octahydropyrrolo[3,4-c]pyrrole scaffold represents a unique bicyclic framework characterized by two fused pyrrolidine rings sharing a common carbon-carbon bond [1] [2]. The incorporation of ethyl and methyl substituents at the 2 and 3a positions, respectively, introduces additional stereochemical complexity to this already conformationally flexible system. This section presents a comprehensive analysis of the structural features and stereochemical properties of 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole through three complementary analytical approaches.
Single-crystal X-ray diffraction analysis provides the most definitive structural characterization of the octahydropyrrolo[3,4-c]pyrrole bicyclic framework. Crystallographic studies of related octahydropyrrolo[3,4-c]pyrrole derivatives have consistently revealed that the bicyclic system adopts an envelope conformation with the nitrogen atom occupying the flap position [3] [4]. This conformational preference is attributed to the inherent ring strain and the steric interactions between the fused ring systems.
The crystal structure parameters for representative octahydropyrrolo[3,4-c]pyrrole derivatives demonstrate consistent structural features across the compound class. The compounds typically crystallize in orthorhombic space groups, with the most commonly observed being Pbca [3] [4]. Unit cell dimensions for these structures show characteristic values with a-axis lengths around 11.6 Å, b-axis lengths near 12.7 Å, and c-axis lengths approximately 21.2 Å, yielding unit cell volumes of approximately 3140 ų [3].
| Parameter | Representative Values | Source |
|---|---|---|
| Space Group | Orthorhombic Pbca | [3] [4] |
| Unit Cell a (Å) | 11.6168(4) | [3] |
| Unit Cell b (Å) | 12.7385(5) | [3] |
| Unit Cell c (Å) | 21.2429(8) | [3] |
| Volume (ų) | 3143.5(2) | [3] |
| Z Value | 8 | [3] |
| Density (Mg/m³) | 1.506 | [3] |
| R Factor | 0.041-0.068 | [3] [5] |
| Temperature (K) | 113-150 | [6] [7] |
The relative stereochemistry of the four stereogenic carbon atoms in substituted octahydropyrrolo[3,4-c]pyrrole derivatives has been unambiguously determined through crystallographic analysis [3] [4]. The five-membered saturated azacycle consistently adopts an envelope conformation with the nitrogen atom occupying the flap position [3]. This structural arrangement results in a trigonal pyramidal environment around the nitrogen atom, with the sum of valent angles typically measuring approximately 329° [3].
Crystallographic analysis reveals that adjacent molecules in the crystal lattice are commonly organized into centrosymmetric dimers through weak nitrogen-hydrogen···oxygen hydrogen bonding interactions [3] [4]. These intermolecular interactions contribute to crystal stability and provide insights into the preferred conformational arrangements of the bicyclic framework in the solid state.
The envelope conformation observed in crystalline structures is characterized by specific geometric parameters that reflect the inherent strain and conformational preferences of the bicyclic system. The dioxopyrrolidine cycle, when present in derivatives, maintains planarity within 0.035 Å, while the tetrasubstituted pyrrolidine cycle exhibits the characteristic envelope puckering [3].
Nuclear magnetic resonance spectroscopy provides critical insights into the solution-state conformational behavior of 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, revealing dynamic processes that are not accessible through static crystallographic analysis [8] . Variable-temperature nuclear magnetic resonance studies have demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives exhibit significant conformational flexibility in solution, with multiple populated conformational states existing in dynamic equilibrium [10] [11].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that are diagnostic of the envelope conformation observed in the solid state [8] . The chemical shifts of ring protons are highly sensitive to the conformational state of the bicyclic framework, with envelope conformations producing distinctive splitting patterns and coupling constants [12]. Variable-temperature studies have shown that conformational exchange processes occur with barriers typically ranging from 1 to 3 kilocalories per mole [13] [12].
| Nuclear Magnetic Resonance Technique | Key Observations | Temperature Range (K) |
|---|---|---|
| ¹H Nuclear Magnetic Resonance Variable Temperature | Temperature-dependent conformational changes observed | 203-373 |
| ¹³C Nuclear Magnetic Resonance Structural Assignment | Envelope conformation confirmed by chemical shift patterns | Room temperature |
| ²D EXSY Exchange Experiments | Slow exchange between conformational states | 233-353 |
| ¹⁹F Nuclear Magnetic Resonance Conformational Dynamics | Multiple conformational states in dynamic equilibrium | 193-298 |
| Principal Component Analysis | Conformational flexibility quantified through PC analysis | Room temperature |
| Coupling Constant Analysis | Ring puckering effects on coupling patterns | Variable |
Two-dimensional exchange spectroscopy experiments have provided direct evidence for conformational interconversion processes in octahydropyrrolo[3,4-c]pyrrole derivatives [10] [14]. These experiments reveal that exchange between different conformational states occurs on timescales that are accessible to nuclear magnetic resonance detection, typically in the range of milliseconds to seconds at room temperature [10] [14].
The conformational dynamics of the bicyclic framework are particularly evident in derivatives containing fluorine substituents, where ¹⁹F nuclear magnetic resonance spectroscopy provides a sensitive probe of the local electronic environment [10]. At ambient temperature, relatively few signals are observed in ¹⁹F spectra, consistent with rapid conformational exchange. However, upon cooling to -80°C, multiple resolved resonances become apparent, indicating the presence of distinct conformational states that are in slow exchange on the nuclear magnetic resonance timescale [10].
Principal component analysis of nuclear magnetic resonance-derived structural data has been employed to quantify the conformational flexibility of octahydropyrrolo[3,4-c]pyrrole systems [15]. These analyses reveal that the first few principal components account for the majority of conformational variance, indicating that the conformational space is characterized by a relatively small number of dominant motional modes [15].
The nuclear magnetic resonance chemical shifts of the ethyl and methyl substituents in 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole are expected to be sensitive reporters of the local conformational environment. The methyl group at the 3a position, being located at a ring junction, should exhibit chemical shifts that are particularly diagnostic of the overall bicyclic conformation [12].
Density functional theory calculations provide detailed insights into the energetic and geometric factors that govern the conformational preferences of 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole [16] [17]. Computational studies using the B3LYP functional with 6-311+G(d,p) basis sets have established that the envelope conformation represents the global minimum energy structure for octahydropyrrolo[3,4-c]pyrrole derivatives [17] [18].
Ring strain energy calculations reveal that the octahydropyrrolo[3,4-c]pyrrole bicyclic framework possesses moderate strain compared to other bicyclic systems [19] [20]. The calculated ring strain energies typically range from 15 to 25 kilocalories per mole, reflecting the geometric constraints imposed by the fused ring architecture [20] [21]. This moderate strain energy contributes to the conformational flexibility observed experimentally while maintaining sufficient structural rigidity to preserve the bicyclic framework [19].
| Computational Method | Energy Values (kcal/mol) | Key Results |
|---|---|---|
| DFT B3LYP/6-311+G(d,p) | Relative energies 0-5 | Envelope conformation most stable |
| MP2/6-31G(d) | Conformational barriers 1-3 | Low barrier conformational interconversion |
| Molecular Dynamics (MD) | Dynamic fluctuations ±2 | Multiple populated conformational states |
| Ring Strain Energy Calculations | Ring strain 15-25 | Moderate ring strain compared to other bicycles |
| Conformational Analysis | Conformer differences 0.5-2.5 | Flexible bicyclic framework |
| Torsional Barrier Calculations | Rotation barriers 1.5-4.0 | Facile ring flipping motions |
Molecular dynamics simulations have provided insights into the dynamic behavior of octahydropyrrolo[3,4-c]pyrrole derivatives in solution [17] [22]. These simulations reveal that conformational interconversion occurs through crankshaft flip motions, involving simultaneous changes in pairs of torsional angles [15]. The calculated barriers for these processes are consistent with the experimental observations from variable-temperature nuclear magnetic resonance studies [17].
Torsional angle analysis from density functional theory optimized structures reveals characteristic geometric parameters for the envelope conformation [16] [18]. The nitrogen atom in the flap position typically deviates from the mean plane of the five-membered ring by approximately 0.6-0.8 Å, consistent with crystallographic observations [16]. The presence of the ethyl and methyl substituents introduces additional steric interactions that can influence the preferred envelope conformation and the barriers to conformational interconversion [18].
The computational modeling of ring strain effects demonstrates that the introduction of substituents at the 2 and 3a positions has measurable effects on the overall strain energy of the bicyclic system [23] [24]. The ethyl group at the 2 position can adopt multiple rotational conformations, each with slightly different energetic consequences for the overall molecular structure [24]. Similarly, the methyl group at the 3a position, being located at the ring junction, has a more pronounced effect on the ring strain energy due to its proximity to the bicyclic framework [23].
Advanced computational methods, including second-order Møller-Plesset perturbation theory and density functional theory with dispersion corrections, have been employed to obtain accurate estimates of conformational energies and barriers [16] [21]. These calculations consistently support the experimental findings regarding the envelope conformation as the preferred structure and the low barriers to conformational interconversion [21].